1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
Description
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic heterocyclic compound characterized by a fused bicyclo[3.2.0]heptane core containing a nitrogen atom (azabicyclo) and multiple halogen substituents. The molecule features:
- Tetrafluoro substitution at positions 6 and 7, enhancing electronegativity and metabolic stability.
- A hydrochloride salt formulation, improving solubility for pharmaceutical applications.
Its molecular weight is 205.58 g/mol (calculated from molecular formula) . The compound is marketed as a building block for drug discovery, with a price of €1,440.00 for 500 mg .
Properties
IUPAC Name |
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF4N.ClH/c7-4-2-12-1-3(4)5(8,9)6(4,10)11;/h3,12H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIVNMOZNMOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(C(C2(F)F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common method includes the reaction of 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates with thiols, resulting in Michael addition to the double bond . This reaction produces high yields of 2-thio-substituted 1-azabicyclo[3.2.0]heptane-2-carboxylates . Industrial production methods often involve photochemical decomposition of CHF2-substituted pyrazolines, which is advantageous due to its simple operation and mild conditions .
Chemical Reactions Analysis
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of the chlorine atom.
Addition: Michael addition reactions with thiols are common, producing 2-thio-substituted derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride has shown potential in the development of pharmaceutical compounds due to its ability to act as a building block for various biologically active molecules.
Case Studies
- Inhibitors of Kinases : Research has indicated that derivatives of bicyclic compounds similar to 1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane are being explored as inhibitors for various kinases involved in cancer pathways. The compound's structural rigidity and fluorination may enhance binding affinity and selectivity towards target enzymes .
- Antimicrobial Activity : Studies have suggested that fluorinated bicyclic compounds exhibit increased antimicrobial properties compared to their non-fluorinated counterparts. This is attributed to the influence of fluorine on the electronic properties of the molecule, which can affect membrane permeability and interaction with biological targets .
Applications in Materials Science
The unique properties of this compound make it a candidate for use in advanced materials.
Case Studies
- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and insulation applications due to their superior performance under harsh conditions .
- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials that incorporate fluorinated structures for applications in electronics and optics .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound serves as an important intermediate.
Case Studies
- Synthesis of Complex Molecules : The compound is utilized in multi-step synthetic routes to construct complex organic molecules with specific stereochemical configurations required for biological activity . Its unique bicyclic structure allows for selective functionalization at various sites.
- Reagent in Fluorination Reactions : Due to its high fluorine content, this compound can act as a reagent in reactions aimed at introducing fluorine into other organic substrates, thereby enhancing their pharmacological profiles .
Mechanism of Action
The mechanism of action of 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to four closely related analogs (Table 1):
| Compound Name | CAS No. | Bicyclo System | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|---|
| 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride | - | [3.2.0] | 1-Cl, 6,6,7,7-F₄ | C₆H₈ClF₄N•HCl | 205.58 | High fluorination, chlorine at bridgehead |
| 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride | 1638761-34-8 | [3.2.0] | 6,6-F₂ | C₆H₁₀ClF₂N | 169.60 | Reduced fluorination, no chlorine |
| (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride | - | [2.2.1] | 5,5-F₂ | C₆H₁₀ClF₂N | 169.60 | Different bicyclo system (norbornane-like) |
| 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride | 1955515-73-7 | [4.1.0] | 7,7-F₂, 1-Ph | C₁₂H₁₄ClF₂N | 249.70 | Larger bicyclo system, aromatic substitution |
Key Observations :
Physicochemical Properties
Hazard Profiles
- Target Compound: No explicit hazard data provided, but fluorinated bicyclo compounds often exhibit moderate toxicity (e.g., H302: harmful if swallowed) .
- 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride : Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Patent and Classification Context
- The compound falls under CPC C07D 499/881 , covering bicyclo[3.2.0]heptane systems with heteroatom bonds and hydrocarbon substituents .
- Analogs like 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8) are classified under similar CPC subclasses, emphasizing substituent positioning for intellectual property claims .
Biological Activity
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS: 2089257-21-4) is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This bicyclic compound contains multiple fluorine atoms, which can significantly influence its chemical reactivity and biological interactions.
Chemical Structure
The molecular formula for this compound is . The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds interesting for drug development.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential areas of interest:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar bicyclic structures may exhibit antimicrobial activity. Such properties are often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Neuropharmacological Effects : The azabicyclic structure suggests potential interactions with neurotransmitter systems. Compounds in this class may act as modulators of neurotransmitter receptors or transporters.
- Toxicological Assessments : Safety data indicate that while the compound has useful properties, it also requires careful handling due to potential irritant effects as indicated by hazard statements associated with its use .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various fluorinated compounds found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. While specific data on this compound is scarce, its structural analogs have shown promise in this area.
Neuropharmacological Research
Research involving structurally similar compounds has demonstrated activity at various neurotransmitter receptors. For instance, compounds with bicyclic frameworks have been studied for their effects on dopamine and serotonin receptors, suggesting that this compound may also interact with these systems.
Data Table: Summary of Biological Activities
Q & A
Q. What strategies validate the compound’s role in modulating ion channel activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
